![molecular formula C12H20ClNS B3077853 Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride CAS No. 1049693-83-5](/img/structure/B3077853.png)
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride
Overview
Description
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is a chemical compound with the CAS No. 1049693-83-5. It is offered by various chemical suppliers. More detailed information about its structure, properties, and potential uses can be found in specialized chemical databases .
Chemical Reactions Analysis
Amines, including this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyls to form imines, react with acid chlorides to form amides, and undergo alkylation reactions . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Amine Exchange Reactions
The compound undergoes amine exchange reactions with amino acids, like glycine and β-alanine, in aqueous solutions. These reactions result in various crystallizable products in ion associates, which can be extracted and detected in solutions like DMSO-d6 (Sun Min’yan et al., 2010).
Oxidation Product Studies
In a study of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines, the compound showed significant reversible redox couples in acetonitrile/0.1 M TBABF4 during oxidation. This demonstrates its potential as an antioxidant in various applications (P. Rapta et al., 2009).
Studies in Molecular Structure
The compound is involved in the formation of complex molecular structures such as N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, which has significant implications in understanding molecular interactions and structural analysis (T. Itoh et al., 2000).
Electochemical Applications
Its derivative, N,N-Butyl-decamethylferrocenyl-amine, has been developed for use in liquid | liquid ion sensors, demonstrating its potential in electrochemical applications. This compound's solubility in hydrophobic organic solvents and its electrochemical reversibility make it an interesting candidate for such applications (A. Kelly et al., 2010).
Template and Transmetallation Reactions
The compound is used in synthesizing aromatic tetracyclic tin compounds through template and transmetallation reactions. This highlights its role in complex synthetic chemistry and material science (Carlos Camacho-Camacho et al., 2010).
Coordination Chemistry
In coordination chemistry, derivatives of the compound react with palladium to form dinuclear palladium thiophenolate complexes, which have implications in catalysis and material science (G. Siedle et al., 2007).
Synthesis of Functionalized Compounds
Its derivatives are also used in synthesizing a variety of functionalized compounds, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating its versatility in organic synthesis (Ivana Bradiaková et al., 2009).
Synthesis of Analogues
It is used in synthesizing analogues like N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride. This showcases its utility in creating structurally complex molecules for various applications (M. A. Muhammad et al., 2018).
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis of γ-amino-functionalized vinyl sulfones, which are important in the preparation of cysteine protease inhibitors (P. Evans et al., 2022).
Intermediate in Synthesis
It serves as an intermediate for synthesis of important compounds like 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine, used in medical applications (H. Liu et al., 2011).
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRVHEKGDJLIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)SC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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